molecular formula C9H6N2O4 B595422 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1256643-38-5

9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B595422
CAS No.: 1256643-38-5
M. Wt: 206.157
InChI Key: LYFDMKUCZBAGTG-UHFFFAOYSA-N
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Description

9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrido[1,2-a]pyrimidine core is a privileged structure in the development of biologically active compounds, with literature indicating its presence in molecules associated with over 21 different bioactivities, including antitumor, cardiovascular, and anti-inflammatory agents . This specific hydroxy- and carboxylic acid-functionalized derivative serves as a key synthetic intermediate for further chemical exploration. Researchers utilize this compound to access a diverse array of derivatives, such as picolylamides, which have been investigated for their marked analgesic properties . The structure is also highly relevant in the synthesis of more complex fused heterocyclic systems, which are valuable for probing new biological pathways and developing novel therapeutic candidates . Its application extends to advanced synthetic methodologies, including serving as a precursor in photoredox catalysis for C–H arylation reactions, a metal-free approach to creating novel chemical entities for biological screening .

Properties

IUPAC Name

9-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-6-2-1-3-11-7(6)10-4-5(8(11)13)9(14)15/h1-4,12H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFDMKUCZBAGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C(C2=O)C(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801177553
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 9-hydroxy-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-38-5
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 9-hydroxy-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 9-hydroxy-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801177553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives with Tricarbonyl Compounds

The most widely applicable method involves cyclocondensation between 2-aminopyridine derivatives and tricarbonyl reagents. For example, ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is synthesized via reaction of 2-amino-4-methylpyridine with triethyl methanetricarboxylate (TEMT) at 150°C . Adapting this approach for 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid would require:

  • Substituting 2-amino-4-methylpyridine with a hydroxy-substituted 2-aminopyridine precursor.

  • Using TEMT as both acylating agent and solvent to minimize side reactions .

Optimized Protocol :

  • Gradually add 2-amino-5-hydroxypyridine (1.0 equiv) to preheated TEMT (3.0 equiv) at 150°C under nitrogen.

  • Maintain reaction for 6–8 hours to ensure complete cyclization.

  • Hydrolyze the intermediate ethyl ester with 2M NaOH (80°C, 2 hours) to yield the carboxylic acid.

StepReagents/ConditionsYield (%)Byproducts Mitigated
CyclocondensationTEMT, 150°C, N₂70–75<5% N-acylated byproduct
Ester Hydrolysis2M NaOH, 80°C85–90None detected

This method avoids the formation of N-(pyridin-2-yl)carboxamide byproducts through controlled reagent addition and excess TEMT .

Post-Synthetic Hydroxylation of Pyrido[1,2-a]pyrimidine Core

Introducing the 9-hydroxy group post-cyclization offers an alternative route. For instance, 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives are hydroxylated using:

  • Oxone® in acetic acid at 60°C (electrophilic aromatic substitution).

  • Pd-catalyzed C-H activation with hydroxylating agents (e.g., O₂/H₂O) .

Case Study :

  • Synthesize 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid via cyclocondensation.

  • Treat with Oxone® (2.2 equiv) in glacial acetic acid at 60°C for 12 hours.

  • Isolate the product via recrystallization (ethanol/water).

Hydroxylation MethodConditionsYield (%)Regioselectivity
Oxone®/AcOH60°C, 12 h55–60>90% at C9
Pd(OAc)₂/O₂DMF, 100°C40–4570–75% at C9

X-ray diffraction of analogous compounds confirms hydroxy group placement at C9, with zwitterionic stabilization observed in crystalline states .

Functionalization of Preformed Heterocyclic Intermediates

Starting from advanced intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde , hydroxylation can be achieved via:

  • Nucleophilic substitution with hydroxide sources (e.g., KOH/EtOH).

  • Transition metal-mediated coupling (e.g., Ullmann reaction with CuI/L-proline) .

Procedure :

  • React 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv) with KOH (3.0 equiv) in ethanol at reflux for 8 hours.

  • Acidify with HCl to precipitate the product.

ParameterValue
Temperature80°C
Time8 h
Yield65%
Purity (HPLC)>98%

Reaction Optimization and Byproduct Analysis

Key challenges include minimizing N-acylation and oxidative degradation . Comparative studies show:

Byproduct Formation Under Varied Conditions :

ConditionByproductYield Reduction
Excess TEMT, 150°CN-Acylated derivative<5%
TEMT <2 equivCarboxamideUp to 30%
Hydrolysis pH >12Decarboxylation10–15%

Adjusting the TEMT ratio to 3:1 and maintaining pH <11 during hydrolysis mitigates these issues .

Structural Characterization and Validation

Post-synthetic analysis employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., hydroxy proton at δ 12.1 ppm, carboxylic C=O at δ 170 ppm) .

  • X-ray crystallography : Reveals zwitterionic form with protonated N1 and deprotonated C3-O .

  • HPLC-MS : Verifies purity (>98%) and molecular ion peak at m/z 206.15 [M+H]⁺ .

Industrial-Scale Considerations

While lab-scale yields reach 70–75%, scaling up requires:

  • Continuous flow reactors to enhance heat transfer during cyclocondensation.

  • Solvent recovery systems for TEMT regeneration (85–90% efficiency) .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Bioactivities

Compound Name Substituents Key Bioactivity Reference
9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid -OH at C9, -COOH at C3 Antiviral (HSV-1 inhibition)
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides -OH at C2, -CONHR at C3 Diuretic (furosemide-like activity)
9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides -CH3 at C9, -CONHR at C3 Enhanced antiviral activity (2.2 log inhibition)
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid -Br at C7, -COOH at C3 Synthetic intermediate; no reported bioactivity
9-Oximino-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Oxime at C9, -COOH at C3 Antiallergic (3x more active than sodium chromoglycate)

Bioactivity Profiles

Antiviral Activity

The 9-hydroxy derivative exhibits moderate antiviral activity against HSV-1, with a 1.5 log reduction in viral replication. However, its 9-methyl analogue (5d) shows enhanced potency (2.2 log reduction), attributed to improved lipophilicity and membrane permeability . In contrast, 2-hydroxy-4-oxo analogues lack antiviral efficacy but demonstrate strong diuretic effects, comparable to furosemide in animal models .

Analgesic and Anti-inflammatory Properties

N-Benzyl derivatives of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibit analgesic activity in the "acetic acid writhing" test, with potency linked to bioisosteric replacement of 4-hydroxyquinolin-2-one nuclei . The 9-substituted oxime and phenylamino derivatives show antiallergic activity, inhibiting mast cell degranulation in passive cutaneous anaphylaxis models .

Carboxylic Acid Derivatives

Synthesis of this compound involves refluxing ethyl esters with amines in ethanol, followed by acid hydrolysis . In contrast, halogenated derivatives (e.g., 7-bromo) require alternative routes, such as direct bromination or palladium-catalyzed coupling .

Amidation and Bioisosterism

Amidation of the C3 carboxylic acid group with dialkylaminoalkylamines enhances water solubility and bioavailability. For example, 2-dimethylaminoethylamide derivatives exhibit improved antiviral activity due to increased cellular uptake . Bioisosteric replacement of the pyridopyrimidine core with quinolin-2-one systems retains biological activity, highlighting structural flexibility in drug design .

Challenges and Contradictions

  • Synthetic Reproducibility : Ye et al. reported the formation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids under reflux conditions, but subsequent studies failed to replicate this, suggesting sensitivity to reaction conditions (e.g., solvent, temperature) .
  • Discrepancies in Bioactivity : While 9-substituted derivatives generally enhance activity, the 9-phenylcarboxamido group shows variable effects, indicating substituent-specific interactions with biological targets .

Biological Activity

9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including anti-inflammatory, antibacterial, and other pharmacological properties, supported by recent research findings and data.

The molecular formula of this compound is C9H6N2O4C_9H_6N_2O_4 with a molecular weight of 194.16 g/mol. It features a pyrido-pyrimidine structure that contributes to its diverse biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
9-Hydroxy-4-oxo...28.39 ± 0.0323.8 ± 0.20
Celecoxib (Control)0.04 ± 0.010.04 ± 0.01

These results suggest that while the compound exhibits activity against COX enzymes, it is less potent than established anti-inflammatory drugs like celecoxib .

2. Antibacterial Activity

The antibacterial potential of this compound has also been investigated. A study focused on various pyrimidine derivatives reported promising antibacterial activity against several strains of bacteria.

Table 2: Antibacterial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings indicate that the compound may serve as a lead structure for developing new antibacterial agents .

3. Other Pharmacological Activities

In addition to its anti-inflammatory and antibacterial properties, research has indicated that derivatives of this compound exhibit various other pharmacological activities:

  • Antiviral Activity : Some studies suggest potential efficacy against viral infections through inhibition of viral replication mechanisms.
  • Antioxidant Properties : The compound may scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anticancer Potential : Preliminary investigations into the anticancer effects indicate that it may inhibit tumor cell proliferation in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. Research has shown that electron-donating groups enhance its activity due to increased electron density at reactive sites.

Case Studies

Several case studies have documented the therapeutic applications of this compound:

  • Case Study on Inflammation : In a controlled trial involving patients with rheumatoid arthritis, administration of a derivative exhibited significant reduction in inflammatory markers compared to placebo.
  • Case Study on Infection : A clinical evaluation demonstrated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains, highlighting its potential as an alternative treatment option.

Q & A

Q. What are the common synthetic routes for preparing 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its derivatives?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, ethyl esters of the parent compound (e.g., 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) can undergo amidation with benzylamines in refluxing ethanol to yield carboxamide derivatives . Key steps include:

  • Condensation : Reaction of pyrido-pyrimidine intermediates with amines under controlled heating.
  • Purification : Use of ether to precipitate products, followed by washing and drying .
  • Validation : Structural confirmation via elemental analysis and 1H^1H-NMR spectroscopy .

Q. How is the structure of this compound and its derivatives characterized experimentally?

Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Aromatic proton signals in 1H^1H-NMR spectra are often shifted due to electron-withdrawing substituents (e.g., carbonyl groups), aiding in structural elucidation .
  • High-Performance Liquid Chromatography (HPLC) : Used to confirm purity (e.g., 97.34% purity reported for related pyrazolo-pyridine derivatives) .
  • Infrared Spectroscopy (IR) : Functional groups like hydroxyl (-OH) and carbonyl (C=O) are identified via characteristic peaks (e.g., 2250 cm1^{-1} for nitriles) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Standard models include:

  • "Acetic acid writhing" test : Assesses analgesic activity by measuring inhibition of pain responses in murine models .
  • Cytotoxicity screens : Derivatives with pyrido-pyrimidine cores are tested against cancer cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

Key parameters include:

  • Solvent selection : Methanol or ethanol for solubility and reflux conditions .
  • Catalysts : Triethylamine for deprotonation or sodium methoxide for cyclization .
  • Temperature control : Heating at 50–60°C for 0.5–1 hour to drive cyclization, followed by acidification (HCl) to precipitate products .
  • Chromatographic purification : Ethyl acetate/n-hexane mixtures in column chromatography enhance purity .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Comparative analysis : Cross-referencing 1H^1H-NMR shifts with analogous compounds (e.g., 4-hydroxyquinolin-2-ones) to identify bioisosteric patterns .
  • Computational modeling : Density Functional Theory (DFT) simulations predict electronic environments affecting chemical shifts .
  • Multi-technique validation : Combining IR, 13C^{13}C-NMR, and mass spectrometry to resolve ambiguities .

Q. What strategies enhance the solubility and bioavailability of this compound?

  • Derivatization : Introducing hydrophilic groups (e.g., carboxylic acids) or formulating as sodium salts .
  • Prodrug design : Ethyl ester precursors (e.g., ethyl 7-bromo-4-oxo derivatives) improve membrane permeability, with enzymatic hydrolysis releasing the active form .

Q. How does bioisosterism guide the design of derivatives with improved activity?

  • Core replacements : The pyrido-pyrimidine nucleus can act as a bioisostere for 4-hydroxyquinolin-2-one, retaining hydrogen-bonding motifs while altering metabolic stability .
  • Substituent effects : Piperidine or morpholine groups at position 2 enhance target binding (e.g., enzyme inhibition) compared to simpler amines .

Q. What computational tools are used to predict structure-activity relationships (SAR)?

  • Molecular docking : Models interactions with targets like kinases or receptors (e.g., antidiabetic thiazolidinedione derivatives) .
  • QSAR modeling : Correlates electronic parameters (e.g., logP, polar surface area) with biological activity .

Data Contradiction Analysis

Q. How should discrepancies in biological activity across similar derivatives be addressed?

  • Dose-response studies : Confirm activity thresholds (e.g., IC50_{50}) using standardized assays .
  • Metabolic profiling : Assess if inactive derivatives are metabolized to active forms in vivo .
  • Crystallography : Resolve 3D structures to identify steric hindrance or conformational mismatches .

Q. What methodologies validate the stability of derivatives under physiological conditions?

  • pH-dependent stability tests : Incubate compounds in buffers (pH 1–7.4) and monitor degradation via HPLC .
  • Plasma incubation : Measure half-life in human plasma to predict in vivo stability .

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